Isovanillin

Vue d'ensemble

Description

Méthodes De Préparation

L'isovanilline peut être synthétisée par différentes méthodes. Une voie de synthèse courante implique la réaction non régiosélective de Vilsmeier–Haack des O-alkyl-gaïacols . Le processus comprend l'O-alkylation du gaïacol, suivie de la formylation avec la N-méthylformanilide et l'oxychlorure de phosphore, et enfin une désalkylation sélective à l'aide de trichlorure d'aluminium anhydre . Une autre méthode implique la réaction du 4-hydroxybenzaldéhyde avec du brome pour obtenir du 3-bromo-4-hydroxybenzaldéhyde, qui est ensuite mis à réagir avec de l'iodure de méthyle et hydrolysé sous l'action de l'hydroxyde de sodium et du chlorure cuivreux pour produire de l'isovanilline .

Analyse Des Réactions Chimiques

L'isovanilline subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. C'est un inhibiteur sélectif de l'aldéhyde oxydase et il est métabolisé par l'aldéhyde déshydrogénase en acide isovanillique . Les réactifs couramment utilisés dans ces réactions comprennent l'oxychlorure de phosphore, la N-méthylformanilide et le trichlorure d'aluminium anhydre . Les principaux produits formés à partir de ces réactions comprennent l'acide isovanillique et d'autres dérivés .

Applications De Recherche Scientifique

Antibacterial and Antioxidant Properties

Isovanillin has been studied for its antibacterial and antioxidant activities. Recent research indicates that derivatives of this compound, particularly bis-hydrazone compounds, exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from this compound demonstrated minimum inhibitory concentration (MIC) values as low as 1.56 µg/mL against E. coli .

Table 1: Antibacterial Activity of this compound Derivatives

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| 3g | 1.56 | E. coli |

| 3j | 6.25 | E. coli |

| 3a | Varies | S. aureus |

The antioxidant capacity of this compound derivatives was assessed using various methods, including DPPH free radical scavenging and metal chelation assays. While some compounds showed promising antibacterial activity, their antioxidant effects were less pronounced compared to established standards .

Pharmaceutical Applications

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. It has been identified as a key precursor in the production of drugs such as morphine and galantamine, which are used for pain management and cognitive enhancement respectively . Additionally, it plays a significant role in synthesizing PDE4 inhibitors like rolipram, which are explored for their potential in treating depression and other mood disorders .

Table 2: Pharmaceutical Compounds Derived from this compound

| Compound | Application |

|---|---|

| Morphine | Analgesic |

| Galantamine | Treatment for Alzheimer's disease |

| Rolipram | Antidepressant |

Biocomposite Materials

Recent studies have investigated the use of this compound in developing biocomposite materials for drug delivery systems. Research indicates that crosslinked carrageenan with this compound can be utilized to create hard capsules that enhance the stability and release profile of drugs . This application highlights the potential of this compound in advancing pharmaceutical formulations.

Traditional and Folk Medicine

Historically, plants containing this compound have been used in folk medicine to treat various ailments such as cancer, hypertension, and depression . The bioactive properties attributed to this compound make it a candidate for further investigation in herbal medicine and complementary therapies.

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of bis-hydrazone derivatives of this compound against multidrug-resistant bacterial strains. The research demonstrated that certain derivatives not only inhibited bacterial growth effectively but also showed potential as lead compounds for new antimicrobial agents .

Case Study 2: Drug Delivery Systems

In a controlled laboratory setting, researchers developed a biocomposite using this compound and carrageenan to assess its viability as a drug delivery system. Results indicated enhanced drug release profiles compared to traditional methods, suggesting that this compound could play a pivotal role in future pharmaceutical applications .

Mécanisme D'action

Comparaison Avec Des Composés Similaires

Activité Biologique

Isovanillin, a derivative of vanillin, has garnered attention in recent years for its diverse biological activities. This article provides a comprehensive overview of the biological effects of this compound, including its pharmacological properties, mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

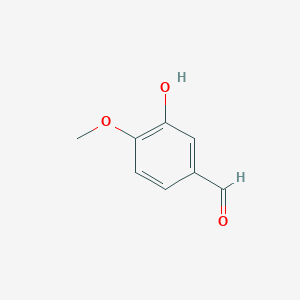

This compound (4-hydroxy-3-methoxybenzaldehyde) is a phenolic compound with the following chemical structure:

This compound is known for its antioxidant properties and is often studied in the context of various health benefits.

Antispasmodic Activity

A study investigated the antispasmodic effects of this compound on rat ileum contractions induced by serotonin (5-HT) and electrical field stimulation (EFS). The results indicated that this compound inhibited these contractions in a concentration-dependent manner, with an IC50 value of 54 ± 8 μg/ml. This suggests that this compound may act as a relaxant for gastrointestinal smooth muscle, potentially providing therapeutic benefits for conditions like irritable bowel syndrome .

| Concentration (μg/ml) | Inhibition (%) |

|---|---|

| 5 | 20 |

| 10 | 35 |

| 20 | 50 |

| 40 | 70 |

| 80 | 90 |

Antidiarrheal Effects

This compound has also been evaluated for its antidiarrheal properties. In animal models, it demonstrated significant reduction in diarrhea frequency and severity, indicating its potential as a treatment for diarrhea-related disorders .

Antibacterial and Antioxidant Activity

Recent studies have focused on synthesizing bis-hydrazone derivatives of this compound to evaluate their antibacterial and antioxidant activities. These derivatives exhibited potent antibacterial effects against various strains, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 15 to 60 μg/ml depending on the specific compound .

| Bacterial Strain | MIC (μg/ml) |

|---|---|

| E. coli | 15 |

| S. aureus | 30 |

| Pseudomonas aeruginosa | 45 |

| Salmonella typhimurium | 60 |

The antioxidant activity was assessed using various assays, including DPPH radical scavenging and ferric reducing antioxidant power (FRAP), showing that this compound derivatives possess significant free radical scavenging capabilities .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Calcium Channel Modulation : this compound's ability to inhibit contractions induced by neurotransmitters suggests it may interfere with calcium signaling pathways in smooth muscle cells .

- Aldose Reductase Inhibition : this compound has been identified as an inhibitor of aldose reductase, an enzyme implicated in diabetic complications. This property highlights its potential role in managing diabetes-related conditions .

- Antioxidant Mechanism : The antioxidant properties are attributed to its ability to donate electrons and neutralize free radicals, thus protecting cells from oxidative stress .

Case Study: Gastrointestinal Disorders

In a clinical setting, patients with gastrointestinal disorders were treated with this compound as part of a herbal formulation derived from Pycnocycla spinosa. The treatment resulted in significant improvements in symptoms such as abdominal pain and bloating, supporting the findings from animal studies regarding its antispasmodic effects .

Case Study: Diabetes Management

A group of diabetic patients supplemented their treatment with this compound derivatives. Over a period of three months, there was a notable decrease in blood glucose levels and improved glycemic control, suggesting that this compound may aid in diabetes management through its enzymatic inhibition properties .

Propriétés

IUPAC Name |

3-hydroxy-4-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c1-11-8-3-2-6(5-9)4-7(8)10/h2-5,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVTZFYYHCGSXJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7049423 | |

| Record name | 3-Hydroxy-4-methoxy-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7049423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

621-59-0 | |

| Record name | Isovanillin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=621-59-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isovanillin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621590 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ISOVANILLIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82996 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzaldehyde, 3-hydroxy-4-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Hydroxy-4-methoxy-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7049423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-p-anisaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.724 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOVANILLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4A9N90H9X6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.